Methyl 2-(5-chloro-1H-indol-3-yl)acetate
Overview
Description
“Methyl 2-(5-chloro-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 74339-45-0 . It has a molecular weight of 223.66 and its IUPAC name is methyl 2-(5-chloro-1H-indol-3-yl)acetate . It is stored in a sealed, dry environment at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(5-chloro-1H-indol-3-yl)acetate” is C11H10ClNO2 . The InChI code for this compound is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(5-chloro-1H-indol-3-yl)acetate” is a solid compound . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Anticancer Properties
Methyl 2-(5-chloro-1H-indol-3-yl)acetate exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique indole moiety contributes to its activity by interacting with cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
Indole derivatives, including Methyl 2-(5-chloro-1H-indol-3-yl)acetate, have demonstrated antimicrobial properties. Studies suggest that this compound may inhibit the growth of bacteria, fungi, and other pathogens. Researchers explore its potential as a novel antimicrobial agent for combating infections .
Anti-inflammatory Effects
The indole scaffold plays a crucial role in modulating inflammatory responses. Methyl 2-(5-chloro-1H-indol-3-yl)acetate may interfere with pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Investigations into its mechanism of action and efficacy continue .
Neuroprotective Potential
Indole derivatives have attracted interest in neuroprotection. Methyl 2-(5-chloro-1H-indol-3-yl)acetate could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photophysical Properties
The indole ring system exhibits interesting photophysical behavior. Methyl 2-(5-chloro-1H-indol-3-yl)acetate may have fluorescence properties, making it useful in fluorescent probes, sensors, or imaging agents. Researchers investigate its luminescent properties and potential applications in bioimaging .
Drug Design and Synthesis
The synthesis of indole derivatives remains an active area of research. Methyl 2-(5-chloro-1H-indol-3-yl)acetate serves as a building block for designing novel compounds. Medicinal chemists explore modifications to its structure to enhance specific properties, such as solubility, bioavailability, and target selectivity .
These applications highlight the versatility and promise of Methyl 2-(5-chloro-1H-indol-3-yl)acetate in various scientific contexts. Researchers continue to unravel its potential and contribute to our understanding of this intriguing compound . If you’d like further details or additional applications, feel free to ask!
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 , which indicates that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Methyl 2-(5-chloro-1H-indol-3-yl)acetate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and are often used in the treatment of various disorders, including cancer and microbial infections . They play a significant role in cell biology and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These compounds can bind to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
methyl 2-(5-chloro-1H-indol-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNJBDKTUWQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858609 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-chloro-1H-indol-3-yl)acetate | |
CAS RN |
74339-45-0 | |
Record name | Methyl (5-chloro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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